![molecular formula C23H26N4O5 B2538580 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate CAS No. 1351614-90-8](/img/structure/B2538580.png)
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a piperidine core and benzimidazole moiety, such as those described in the first paper, have shown hypotensive effects and alpha-adrenergic blocking activities . Similarly, piperidine carboxamides with different substituents have been identified as antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound could potentially exhibit similar pharmacological activities due to structural similarities.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with a piperidine backbone. For example, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis approach for related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, includes reactions with chloromethylpyridine followed by characterization techniques like NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate."
Molecular Structure Analysis
The molecular structure of compounds with a piperidine and benzimidazole core is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation . The dihedral angle between the pyridine and benzene rings in this compound was significant, indicating that the spatial arrangement of the substituents could play a crucial role in the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of piperidine-based compounds can vary depending on the substituents attached to the core structure. The presence of an imidazole ring, as seen in some of the synthesized compounds, suggests potential for interactions with biological targets such as enzymes or receptors . The specific chemical reactions and interactions of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" would need to be studied further to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystallographic analysis of a related compound revealed a specific crystal system and space group, along with density and molecular weight . These properties are essential for understanding the compound's stability, solubility, and potential formulation into a drug product. The antiproliferative piperidine carboxamides were optimized for potency, indicating that small changes in the structure can significantly impact the biological activity .
Aplicaciones Científicas De Investigación
Ligand-based Radiopharmaceuticals
A study by Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, including those with imidazole and benzyl isocyanide, for potential applications in radiopharmaceuticals. This research could provide a foundation for utilizing compounds like 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in medical imaging and therapy, particularly in labeling bioactive molecules (Mundwiler et al., 2004).
Novel Synthetic Pathways
Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential synthetic applications and pathways for complex derivatives of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate. Their work provides insights into the chemical behavior and synthetic possibilities of such compounds (Yıldırım et al., 2005).
Antimycobacterial Activity
Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. While not directly mentioning 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate, their research into similar structures suggests potential antimicrobial applications for such compounds (Lv et al., 2017).
Antibacterial Compounds
Research by Khalid et al. (2016) on N-substituted derivatives of related compounds showed moderate to significant antibacterial activity. This indicates the potential of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate and its derivatives in developing new antibacterial agents (Khalid et al., 2016).
Electrochemical Applications
Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) studied the effects of heterocyclic organic compounds, including imidazole and piperidine derivatives, on the electrochemical coloring of anodized aluminum. This suggests potential applications of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in surface finishing technologies (Moshohoritou et al., 1994).
Propiedades
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c1-16-6-2-3-7-18(16)23-21(26)24-12-10-17(11-13-24)14-25-15-22-19-8-4-5-9-20(19)25;3-1(4)2(5)6/h2-9,15,17H,10-14H2,1H3,(H,23,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDRJHIGJSOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.